molecular formula C17H22N6O3 B2932279 6-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034438-78-1

6-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2932279
CAS No.: 2034438-78-1
M. Wt: 358.402
InChI Key: ILIDNFLBCXHNFB-UHFFFAOYSA-N
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Description

6-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, which included compounds structurally related to the one . These compounds were evaluated for their antimicrobial and antioxidant activities, with in silico molecular docking screenings targeting GlcN-6-P synthase. The results indicated moderate to good binding energies, suggesting potential biological applications of these compounds (Flefel et al., 2018).

Structure-Dependent Optical Properties

Research by Palion-Gazda et al. (2019) delved into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including dimethylamine and piperidine. This study provides insights into the impact of molecular structure on the thermal, redox, and emission properties, which could be relevant for the development of new materials and sensors (Palion-Gazda et al., 2019).

Antimicrobial Evaluation

Othman (2013) synthesized new pyridine derivatives, including those with antimicrobial properties. This research highlights the chemical versatility and potential utility of such compounds in developing new antimicrobial agents (Othman, 2013).

Bacterial Biofilm and MurB Inhibitors

A study by Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showcasing potent inhibitory activities against bacterial biofilms and MurB enzyme. This research signifies the compound's potential in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

DFT and MD Investigations

Al-Otaibi et al. (2022) conducted DFT and MD investigations on phenothiazine derivatives, providing theoretical analyses that might be relevant for understanding the chemical and electronic properties of the compound . Their work contributes to the search for effective drugs against SARS-CoV-2, demonstrating the potential medical applications of these compounds (Al-Otaibi et al., 2022).

Properties

IUPAC Name

6-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-21(2)15-16(19-9-8-18-15)26-12-5-4-10-23(11-12)17(25)13-6-7-14(24)22(3)20-13/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIDNFLBCXHNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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